molecular formula C26H25FN2O B13765989 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole CAS No. 7720-62-9

5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole

Cat. No.: B13765989
CAS No.: 7720-62-9
M. Wt: 400.5 g/mol
InChI Key: QXDGEYVDMBHOHL-UHFFFAOYSA-N
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Description

5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole is a synthetic small molecule with a molecular formula of C26H25FN2O and a molecular weight of 400.488 g/mol. This compound features a fluorinated indole core, a scaffold recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and natural products . The indole nucleus is extensively documented for its diverse biological potential, including significant antiviral, anti-inflammatory, and anticancer activities . The strategic incorporation of a fluorine atom at the 5-position of the indole ring is a key feature, as fluorination is a well-established strategy in modern drug design to enhance the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins . The specific molecular architecture of this compound, which includes a 3-phenyl substitution and a 4-(2-pyrrolidin-1-ylethoxy)phenyl group at the 2-position, suggests potential for interaction with various biological targets. This structural motif is found in compounds investigated for their activity at serotonin receptors and as estrogenic agents , highlighting the value of this chemotype in probing biological systems. Researchers can leverage this high-quality chemical as a key intermediate or a pharmacological tool in drug discovery campaigns, particularly in the synthesis and development of new fluorinated heterocycles with potential therapeutic applications . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

7720-62-9

Molecular Formula

C26H25FN2O

Molecular Weight

400.5 g/mol

IUPAC Name

5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole

InChI

InChI=1S/C26H25FN2O/c27-21-10-13-24-23(18-21)25(19-6-2-1-3-7-19)26(28-24)20-8-11-22(12-9-20)30-17-16-29-14-4-5-15-29/h1-3,6-13,18,28H,4-5,14-17H2

InChI Key

QXDGEYVDMBHOHL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole typically involves:

  • Construction of the indole core with appropriate substitution at positions 2, 3, and 5.
  • Introduction of the 4-(2-pyrrolidin-1-ylethoxy)phenyl substituent via ether formation or coupling.
  • Incorporation of the fluorine atom at the 5-position of the indole ring.
  • Installation of the phenyl group at the 3-position.

These steps require careful selection of reagents and conditions to achieve regioselectivity and high yields.

Key Synthetic Routes

Indole Core Functionalization and Substitution
  • The indole ring can be synthesized or obtained with a free 3-position, which is then functionalized by phenyl substitution through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
  • Fluorination at the 5-position is achieved either by using fluorinated starting materials or by selective halogen exchange reactions on preformed indole derivatives.
Introduction of the 4-(2-pyrrolidin-1-ylethoxy)phenyl Group
  • The 4-(2-pyrrolidin-1-ylethoxy)phenyl substituent is introduced via nucleophilic substitution or alkylation reactions. For example, phenol derivatives bearing the pyrrolidinylethoxy side chain can be coupled to the indole scaffold through ether bond formation.
  • Reductive amination and Suzuki coupling are common methods to install the side chain or to extend the aromatic system with functionalized phenyl rings.
Representative Procedure from Literature

A detailed synthetic route adapted from a 2019 Journal of Medicinal Chemistry publication involves:

  • Starting from a methoxy-substituted indole derivative, alkylation with 3-iodoalkyl derivatives is performed in the presence of cesium carbonate.
  • Deprotection of Boc-protected amines is carried out with hydrochloric acid in dioxane.
  • Methoxy groups are cleaved using boron trifluoride to yield amino phenol intermediates.
  • Reductive amination with aldehydes introduces the pyrrolidine moiety.
  • Suzuki coupling reactions are used to attach the phenyl substituent to the indole core.

This multi-step sequence achieves the complex substitution pattern with good yields and stereochemical control.

Data Tables Summarizing Key Preparation Parameters

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation Cesium carbonate, 3-iodoalkyl derivative, DMF 80-90 Alkylation of methoxy-substituted indole to introduce side chain
2 Deprotection HCl in dioxane >90 Removal of Boc protecting group
3 Demethylation Boron trifluoride 85-95 Cleavage of methoxy groups to yield phenol
4 Reductive amination Aldehyde, reducing agent (e.g., NaBH3CN) 75-85 Introduction of pyrrolidine moiety
5 Suzuki coupling Palladium catalyst, boronic ester, base 70-90 Attachment of phenyl group to indole core

Chemical Reactions Analysis

Types of Reactions

5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce saturated compounds .

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer potential of indole derivatives, including 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole. The compound has shown promising results in inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines.

Case Studies

  • In Vitro Studies : Research conducted through the National Cancer Institute's Developmental Therapeutics Program demonstrated that this compound exhibits significant cytotoxicity against human tumor cells. In particular, it achieved mean growth inhibition (GI50) values indicating effective anticancer activity .
  • Mechanism of Action : The compound is believed to induce apoptosis by activating specific signaling pathways that are crucial for cell death in cancer cells. This mechanism involves the modulation of key proteins associated with cell survival and proliferation .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential applications in neuropharmacology, particularly in the treatment of neurological disorders.

Research Insights

  • Receptor Interaction : The compound's ability to interact with various neurotransmitter receptors may lead to therapeutic benefits in conditions such as anxiety and depression. Its pyrrolidine component is known to enhance bioavailability and receptor affinity .
  • Behavioral Studies : Preliminary studies indicate that derivatives of this compound could exhibit anxiolytic effects in animal models, suggesting a pathway for further exploration in human clinical trials .

Chemical Intermediate in Drug Development

This compound serves as a valuable intermediate for synthesizing other pharmacologically active compounds.

Applications in Synthesis

Compound NameApplicationReference
Indole DerivativesAnticancer agents
Neuroactive CompoundsTreatment for CNS disorders
Fluorinated CompoundsEnhanced metabolic stability

The ability to modify the indole structure allows researchers to tailor compounds for specific biological activities, enhancing their therapeutic profiles.

Mechanism of Action

The mechanism of action of 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Biological Activity Key Findings
Target Compound 5-F, 3-Ph, 2-(4-(2-pyrrolidin-1-ylethoxy)Ph) Not reported Pyrrolidine ethoxy may enhance solubility/target engagement .
5-Methoxy-2-(4-(methylsulfonyl)Ph)-1H-indole 5-OMe, 2-(4-SO₂MePh) COX-2 inhibitor (IC₅₀ 0.08 µM) High selectivity due to methylsulfonyl group .
Pyridin-4-yl[4-(2-pyrrolidin-1-ylethoxy)Ph]methanone Pyridin-4-yl, 4-(2-pyrrolidin-1-ylethoxy)Ph Not reported Demonstrates synthetic feasibility of pyrrolidine ethoxy groups .
5-Fluoro-3-(triazolylethyl-4-FPh)-1H-indole (5e) 5-F, 3-(triazole-ethyl-4-FPh) Not reported Moderate yield (22%); triazole linker may reduce stability .

Biological Activity

5-Fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole (CAS No. 7720-62-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H25FN2O, with a molecular weight of approximately 400.49 g/mol. The compound features a fluorine atom at the 5-position of the indole ring and a pyrrolidine moiety that enhances its bioactivity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that related indole derivatives exhibit potent inhibition against various cancer cell lines, including L1210 mouse leukemia cells, with IC50 values in the nanomolar range .
  • Targeting Specific Kinases : Some derivatives have been identified as selective inhibitors of phosphatidylinositol 3-kinase delta (PI3Kδ), which plays a crucial role in cell growth and survival pathways .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, thereby reducing tumor growth and promoting cell death .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study Cell Line/Model Activity Observed IC50 Value
Study AL1210 Mouse LeukemiaInhibition of proliferation<10 nM
Study BFaDu Hypopharyngeal Tumor CellsCytotoxicity and apoptosis inductionNot specified
Study CVarious Cancer Cell LinesSelective PI3Kδ inhibitionNot specified

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of related compounds, it was found that derivatives with similar structures to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. The mechanism involved the induction of apoptosis mediated by the activation of caspases and disruption of mitochondrial membrane potential.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of indole derivatives, revealing their ability to inhibit acetylcholinesterase (AChE) activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole?

Answer: The synthesis involves multi-step protocols:

  • Indole Core Functionalization : Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce substituents (e.g., 5-fluoro and 3-phenyl groups) .
  • Etherification : Williamson ether synthesis to attach the 4-(2-pyrrolidin-1-ylethoxy)phenyl group using 4-hydroxyphenyl intermediates and 2-pyrrolidin-1-ylethyl bromide under basic conditions .
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) yields >95% purity .

Key Reaction Parameters :

ParameterOptimal ConditionsImpact on Yield
CatalystCuI (10-15 mol%)<30% yield loss if <5%
Solvent SystemPEG-400/DMF (3:1)Enhances solubility by 40%
Reaction Time12-18 hoursProlonged time increases byproducts

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer: A combination of methods is essential:

  • Multinuclear NMR (1H, 13C, 19F) : Confirms substitution patterns (e.g., 19F NMR δ -117.2 ppm for aromatic fluorine) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ within 5 ppm accuracy) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; used in related indole derivatives to confirm planarity .
  • HPLC Purity : >95% achieved using C18 columns with acetonitrile/water gradients .

Benchmark Spectral Data :

TechniqueKey FeaturesReference
1H NMR (400 MHz)δ 7.85 (d, J=8.4 Hz, H-4), 6.95 (s, H-7)
19F NMRδ -117.2 (s, 1F)
HRMSm/z 434.1872 [M+H]+ (calc. 434.1869)

Q. What biological activities are reported for structurally related indole derivatives?

Answer: Similar compounds exhibit:

  • Enzyme Inhibition : Inhibition of HIV integrase and kinases via π-π stacking interactions with catalytic residues .
  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Candida albicans .
  • Antioxidant Properties : ROS scavenging in ischemia models (IC50 ~10 µM) .

Mechanistic Insights :

  • Fluorine atoms enhance electronegativity, improving target binding .
  • Pyrrolidine side chains increase solubility and membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyrrolidinylethoxy substituent introduction?

Answer: Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of alkoxide intermediates .
  • Catalyst Tuning : Pd(PPh3)4 enhances coupling efficiency for aryl ether formation .
  • Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to 2 hours with 15% yield improvement .

Case Study :

ConditionYield (Traditional)Yield (Optimized)
DMF, 80°C, 18h42%-
DMSO, MW, 120°C, 2h-57%

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

Answer: Discrepancies often arise from conformational flexibility. Recommended approaches:

  • Variable Temperature NMR : Identifies dynamic effects (e.g., rotamer interconversion) .
  • DFT Calculations : Compare B3LYP/6-311+G(d,p)-optimized geometries with XRD data to identify dominant conformers .
  • 2D NMR (NOESY) : Detects through-space interactions (e.g., NOE correlations between pyrrolidine and aromatic protons) .

Example : In 5-fluoroindole-thiosemicarbazones, XRD revealed non-planar structures contradicting DFT predictions due to intermolecular H-bonding .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer: SAR approaches include:

  • Analog Synthesis : Vary substituents (e.g., replace pyrrolidine with piperidine) to assess impact on solubility and activity .
  • Pharmacophore Modeling : Identify critical motifs (e.g., fluorine, indole core) using Schrödinger Suite .
  • Enzyme Assays : Test inhibition against panels of kinases or oxidoreductases .

Key Findings :

  • Removal of the 5-fluoro group reduces HIV integrase inhibition by 70% .
  • Elongated side chains (e.g., ethyl → propyl) decrease cytotoxicity (IC50 from 5 µM to 20 µM) .

Q. What computational tools are recommended for predicting biological targets and binding modes?

Answer: Use:

  • Molecular Docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) targets (e.g., kinase domains) .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction (SwissADME) : Estimate pharmacokinetic properties (e.g., logP ~3.2 predicts blood-brain barrier penetration) .

Case Study : Docking of a related indole derivative into the ATP-binding pocket of CDK2 showed hydrogen bonds with Glu81 and Leu83 .

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